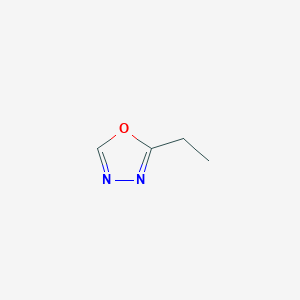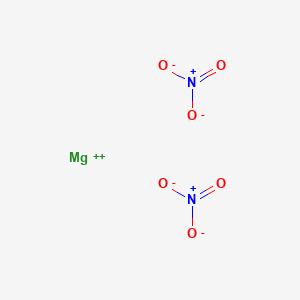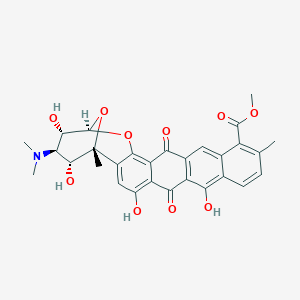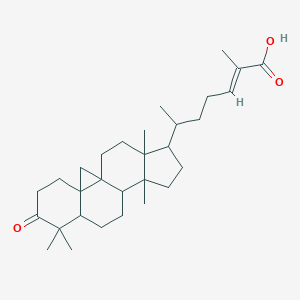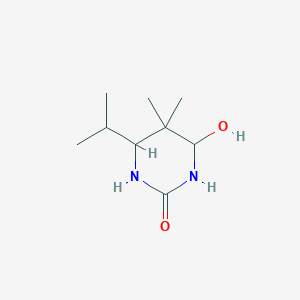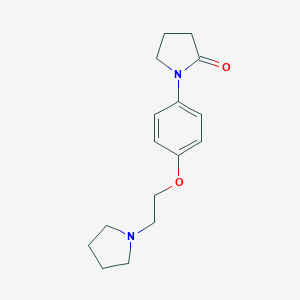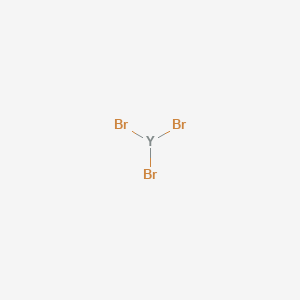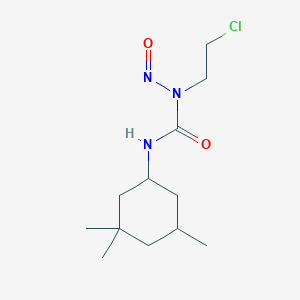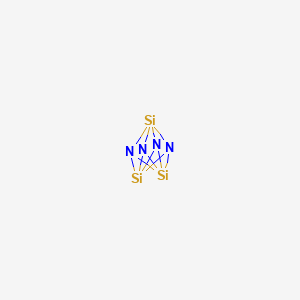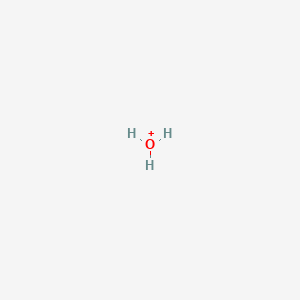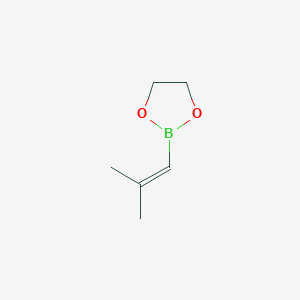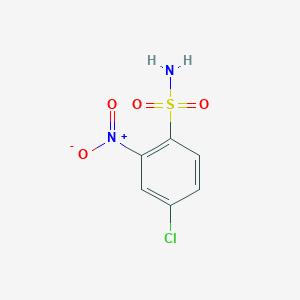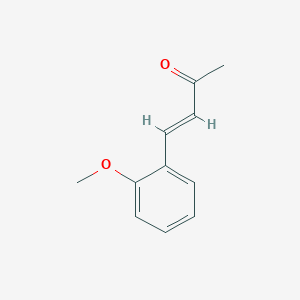
4-(2-Methoxyphenyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyphenyl)but-3-en-2-one, also known as p-methoxychalcone, is a natural compound that belongs to the chalcone family. It has been widely studied for its potential therapeutic properties and is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyphenyl)but-3-en-2-onelcone is not fully understood, but it is believed to act through various pathways. It has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. Additionally, 4-(2-Methoxyphenyl)but-3-en-2-onelcone has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
P-methoxychalcone has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. It has also been found to reduce the levels of triglycerides and cholesterol in the blood, which are risk factors for cardiovascular diseases. Moreover, 4-(2-Methoxyphenyl)but-3-en-2-onelcone has been found to improve insulin sensitivity and glucose tolerance, which are important factors in the prevention and management of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
P-methoxychalcone has several advantages for lab experiments. It is a natural compound that can be easily synthesized in the laboratory. It has also been found to have low toxicity and is not known to have any significant side effects. However, its low solubility in water can make it challenging to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of some experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-Methoxyphenyl)but-3-en-2-onelcone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. Another direction is to explore its mechanism of action and identify the pathways through which it exerts its effects. Additionally, further research is needed to optimize the synthesis method of 4-(2-Methoxyphenyl)but-3-en-2-onelcone and improve its solubility in water. Overall, 4-(2-Methoxyphenyl)but-3-en-2-onelcone has great potential as a therapeutic agent, and further research is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of 4-(2-Methoxyphenyl)but-3-en-2-onelcone can be achieved through various methods, including Claisen-Schmidt condensation, aldol condensation, and Wittig reaction. The Claisen-Schmidt condensation method involves the reaction of p-methoxybenzaldehyde with acetone in the presence of a base catalyst. The aldol condensation method involves the reaction of p-methoxybenzaldehyde with an enolate of acetone. The Wittig reaction method involves the reaction of p-methoxybenzaldehyde with a phosphonium ylide.
Wissenschaftliche Forschungsanwendungen
P-methoxychalcone has been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-cancer, anti-diabetic, anti-oxidant, and anti-bacterial properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, 4-(2-Methoxyphenyl)but-3-en-2-onelcone has been shown to possess anti-diabetic properties by improving glucose tolerance and insulin sensitivity.
Eigenschaften
CAS-Nummer |
10542-87-7 |
|---|---|
Produktname |
4-(2-Methoxyphenyl)but-3-en-2-one |
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
(E)-4-(2-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O2/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-8H,1-2H3/b8-7+ |
InChI-Schlüssel |
BTSZEPMWUWYLCP-BQYQJAHWSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1=CC=CC=C1OC |
SMILES |
CC(=O)C=CC1=CC=CC=C1OC |
Kanonische SMILES |
CC(=O)C=CC1=CC=CC=C1OC |
Andere CAS-Nummern |
60438-50-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



